N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1-phenylcyclohexanecarboxamide
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure comprising three carbon atoms and two nitrogen atoms . Pyridines are a class of organic compounds with a six-membered aromatic ring structure comprising four carbon atoms and two nitrogen atoms . Both of these structures are found in many bioactive molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazoles and pyridines involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The exact synthesis route for your specific compound would depend on the substituents present in the molecule.Molecular Structure Analysis
The molecular structure of pyrazoles and pyridines involves an aromatic ring with nitrogen atoms. In the case of pyrazoles, the nitrogen atoms are adjacent, while in pyridines, they are separated by a carbon atom .Chemical Reactions Analysis
Pyrazoles and pyridines can undergo a variety of chemical reactions due to the presence of nitrogen atoms in the ring structure. These reactions can involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the structure of the compound .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1-phenylcyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-18(21-17-26-28(19(21)2)22-13-7-10-16-25-22)27-23(29)24(14-8-4-9-15-24)20-11-5-3-6-12-20/h3,5-7,10-13,16-18H,4,8-9,14-15H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYGXGLYAUXSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)C3(CCCCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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